4-Nonanone

Description

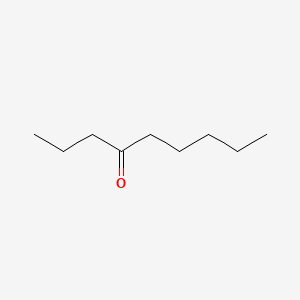

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

nonan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBCSQFBSWACAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063493 | |

| Record name | 4-Nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Nonanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

188.00 °C. @ 760.00 mm Hg | |

| Record name | Amyl propyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4485-09-0 | |

| Record name | 4-Nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4485-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nonanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004485090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nonanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amyl propyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Nonanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-nonanone (also known as pentyl propyl ketone). The document details its structural characteristics, physicochemical parameters, spectral data, and typical reactivity. Methodologies for its synthesis and purification are outlined, and key analytical techniques for its characterization are discussed. This guide is intended to serve as a valuable resource for professionals in research and development who are working with or considering the use of this medium-chain ketone.

Chemical Identity and Physical Properties

This compound is a colorless to light yellow liquid with a distinctive sweet or fruity odor.[1] It is a nine-carbon aliphatic ketone with the carbonyl group located at the fourth carbon position.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | Nonan-4-one[2] |

| Synonyms | This compound, Pentyl propyl ketone, Propyl amyl ketone[1] |

| CAS Number | 4485-09-0[2] |

| Molecular Formula | C₉H₁₈O[2] |

| Molecular Weight | 142.24 g/mol [2] |

| InChI | InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h3-8H2,1-2H3[2] |

| InChIKey | TYBCSQFBSWACAA-UHFFFAOYSA-N[2] |

| SMILES | CCCCCC(=O)CCC[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Liquid[2] | [2] |

| Appearance | Colorless to light yellow liquid[3] | [3] |

| Boiling Point | 187 - 190 °C at 760 mmHg | [4][5] |

| Melting Point | -18.52 °C (estimate)[5] | [5] |

| Density | 0.819 - 0.8257 g/mL | [4][6] |

| Refractive Index | 1.416 - 1.422 @ 20 °C | [7][8] |

| Flash Point | 61.11 - 61.4 °C | [5][7] |

| Water Solubility | 284.4 mg/L @ 25 °C (estimated)[6] | [6] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether[1] | [1] |

| Vapor Pressure | 0.553 - 0.6 mmHg @ 25 °C (estimated) | [5][7] |

| logP (Octanol/Water) | 2.936 (estimated)[9] | [9] |

Spectral Data and Characterization

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon skeleton and proton environments of this compound.

-

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ (90 MHz) is available.[10] The spectrum is expected to show signals corresponding to the different methylene (B1212753) and methyl groups in the propyl and pentyl chains.

-

¹³C NMR: The carbon-13 NMR spectrum in CDCl₃ has also been reported.[10] The spectrum will show a characteristic peak for the carbonyl carbon, typically in the downfield region, in addition to signals for the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) group.

-

Key Absorptions: A prominent peak in the region of 1750-1680 cm⁻¹ is indicative of the C=O stretching vibration of an aliphatic ketone.[11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

-

Molecular Ion: The molecular ion peak (M⁺) is observed at m/z 142.[9]

-

Major Fragments: Common fragment ions are observed at m/z 43, 71, 99, 58, and 86.[12] The fragmentation is driven by alpha-cleavage and McLafferty rearrangement.

Reactivity and Synthesis

As a ketone, this compound undergoes typical nucleophilic addition reactions at the carbonyl carbon.[1] It is used in various chemical syntheses, including alkylation reactions in the presence of metal-complex catalysts.[3]

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of the corresponding secondary alcohol, 4-nonanol (B1584833). Another potential route is the Grignard reaction between a propyl magnesium halide and hexanal, followed by oxidation of the resulting alcohol.

Experimental Protocol: Oxidation of 4-Nonanol to this compound (General Procedure)

This protocol is a generalized procedure based on standard organic chemistry techniques.

-

Dissolution: Dissolve 4-nonanol in a suitable organic solvent such as dichloromethane (B109758) or acetone (B3395972) in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidation: Cool the solution in an ice bath. Slowly add an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), or a solution of sodium hypochlorite (B82951) with a catalytic amount of TEMPO) to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium bisulfite solution for chromium-based oxidants). Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent used for the reaction.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation.

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methodologies

Gas Chromatography (GC)

Gas chromatography is a standard technique for assessing the purity of this compound and for its quantification in various matrices. Kovats retention indices for this compound have been reported on different types of GC columns.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (General Procedure)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.

-

Separation: Use a suitable capillary column (e.g., a non-polar or polar column as required for the specific analysis). Program the oven temperature to achieve good separation of the analyte from any impurities.

-

Detection: Use a mass spectrometer as the detector to identify and quantify the eluted components based on their mass spectra and retention times.

Caption: A typical workflow for the GC-MS analysis of this compound.

Logical Relationships in Mass Spectral Fragmentation

The fragmentation pattern of this compound in mass spectrometry provides structural information. The primary fragmentation pathways are alpha-cleavage and McLafferty rearrangement.

References

- 1. US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]

- 2. This compound(4485-09-0) 13C NMR [m.chemicalbook.com]

- 3. EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. This compound(4485-09-0) IR Spectrum [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. ez.restek.com [ez.restek.com]

- 8. This compound(4485-09-0) 1H NMR spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. guidechem.com [guidechem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. This compound | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Nonanone physical properties

An In-Depth Technical Guide to the Physical Properties of 4-Nonanone

Introduction

This compound, also known as pentyl propyl ketone, is an aliphatic ketone with the chemical formula C₉H₁₈O.[1][2] It is a colorless to light yellow liquid at room temperature and is characterized by a distinctive sweet or fruity odor.[3][4][5] This compound finds applications as a solvent, a flavoring agent in the food industry, and as an intermediate in the synthesis of other organic compounds.[3][4] Understanding its physical properties is crucial for its application in research, drug development, and various industrial processes, ensuring safe handling, proper formulation, and effective use. This guide provides a detailed overview of the core physical properties of this compound, methodologies for their experimental determination, and a workflow for property analysis.

Core Physical Properties of this compound

The physical characteristics of this compound have been determined through various experimental and computational methods. The following table summarizes the key quantitative data.

| Property | Value | Units | Notes | Citations |

| Identifiers | ||||

| IUPAC Name | nonan-4-one | - | [1] | |

| CAS Number | 4485-09-0 | - | [1][2] | |

| Molecular Formula | C₉H₁₈O | - | [1][2][4] | |

| Molecular Weight | 142.24 | g/mol | [1][5][6] | |

| General Properties | ||||

| Physical State | Liquid | - | At room temperature | [1][3] |

| Appearance | Colorless to light yellow, clear liquid | - | [3][4][5] | |

| Thermodynamic Properties | ||||

| Boiling Point | 187 - 190 | °C | At 760 mmHg | [1][4][7][8] |

| Melting Point | ~ -18.52 | °C | Estimated value | [4][5][8] |

| Flash Point | 61.11 - 61.4 | °C | Closed cup | [4][8][9] |

| Physical Characteristics | ||||

| Density | 0.819 - 0.827 | g/cm³ | At 20-25 °C | [5][7][9][10] |

| Refractive Index | 1.416 - 1.422 | nD²⁰ | At 20 °C, Sodium D-line | [4][7][9] |

| Vapor Pressure | ~ 0.553 | mmHg | At 25 °C, Estimated value | [4][9] |

| Solubility | ||||

| Water Solubility | ~ 284.4 | mg/L | At 25 °C, Estimated value | [9][11] |

| Solvent Solubility | Soluble | - | In alcohol and ether | [3][9] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical characterization. The following sections detail standard laboratory protocols for measuring the key properties of liquid compounds like this compound.

Determination of Density

The density of a liquid can be determined by accurately measuring the mass of a known volume.

-

Apparatus: Analytical balance, pycnometer (density bottle) or a graduated cylinder and beaker, and a temperature-controlled water bath.[12]

-

Methodology (using a pycnometer):

-

Cleaning and Drying: The pycnometer is thoroughly cleaned with a suitable solvent, rinsed with deionized water, and dried completely.

-

Mass of Empty Pycnometer: The mass of the clean, dry pycnometer with its stopper is accurately measured on an analytical balance (m₁).

-

Mass of Pycnometer with Water: The pycnometer is filled with deionized water of a known temperature (e.g., 20 °C) and placed in a water bath to reach thermal equilibrium. The stopper is inserted, allowing excess water to escape through the capillary. The exterior is dried, and the mass is recorded (m₂).

-

Mass of Pycnometer with this compound: The pycnometer is emptied, dried, and filled with this compound. The same procedure for temperature equilibration and weighing is followed to determine the mass (m₃).

-

Calculation: The density (ρ) of this compound is calculated using the formula: ρ_liquid = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and boiling chips.

-

Methodology (Simple Distillation):

-

Setup: A small volume of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

Temperature Reading: The temperature is recorded when it stabilizes, which occurs when the vapor and liquid are in equilibrium. This stable temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point varies with pressure.

-

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquids.[13]

-

Apparatus: Abbe refractometer, constant temperature water bath, and a sodium D-line light source.

-

Methodology:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Temperature Control: The prisms are brought to a constant temperature (typically 20 °C) by circulating water from the water bath.[13]

-

Measurement: The light source is switched on, and the eyepiece is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index (nD²⁰) is read directly from the instrument's scale. The reading is corrected for temperature if the measurement is not performed at 20 °C.[13]

-

Workflow Visualization

The logical sequence for characterizing the physical properties of a liquid sample like this compound can be visualized. The following diagram illustrates a standard experimental workflow.

Caption: Experimental workflow for determining the physical properties of this compound.

References

- 1. This compound | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. CAS 4485-09-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound|4485-09-0|lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. This compound | CAS#:4485-09-0 | Chemsrc [chemsrc.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound, 4485-09-0 [thegoodscentscompany.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. guidechem.com [guidechem.com]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. athabascau.ca [athabascau.ca]

4-Nonanone molecular formula C9H18O

An In-depth Technical Guide to 4-Nonanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (C₉H₁₈O), a medium-chain aliphatic ketone. It covers its chemical and physical properties, spectroscopic data, synthesis, applications, and biological significance, compiled for a scientific audience.

Physicochemical Properties

This compound, also known as pentyl propyl ketone, is a colorless to light yellow liquid at room temperature.[1][2][3] It possesses a characteristic sweet or fruity odor and has limited solubility in water but is soluble in organic solvents like ethanol (B145695) and ether.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O | [1][4][5][6][7] |

| Molecular Weight | 142.24 g/mol | [1][2][4][7] |

| CAS Number | 4485-09-0 | [1][2][4][6][7] |

| Appearance | Colorless to light yellow clear liquid | [1][2][3] |

| Boiling Point | 187 - 188 °C @ 760 mmHg | [2][4][8] |

| Melting Point | -18.52 °C (estimate) | [2][9] |

| Density | 0.819 - 0.827 g/mL (at 25 °C) | [2][8][10] |

| Refractive Index | 1.416 - 1.422 @ 20 °C | [2][10] |

| Flash Point | 61.11 °C (142.00 °F) | [9][10] |

| Water Solubility | Limited | [1] |

| LogP (Octanol/Water) | 2.8 - 3.015 (estimate) | [2][9][10] |

| Vapor Pressure | 0.553 mmHg @ 25 °C | [9] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques. Data is publicly available through databases such as the NIST WebBook and ChemicalBook.[6][11]

Table 2: Spectroscopic Data for this compound

| Technique | Description | Source(s) |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available, providing fragmentation patterns for structural confirmation. | [6][12][13] |

| Infrared (IR) Spectroscopy | IR spectra are available, showing characteristic ketone C=O stretching vibrations. | [6] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectral data are available for detailed structural elucidation. | [4][11] |

| Gas Chromatography (GC) | Retention indices on various columns have been determined, aiding in its identification in complex mixtures. | [4][14] |

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural characterization of this compound using standard spectroscopic methods.

Synthesis and Reactivity

Synthesis

This compound can be synthesized through various organic chemistry routes. One common approach involves the reaction of an organometallic reagent with a carboxylic acid derivative. A relevant synthesis for a structurally similar ketone, 4-methyl-5-nonanone (B104976), involves a nucleophilic substitution reaction between an anhydride (B1165640) and an n-butyl nucleophilic reagent (e.g., an organolithium or Grignard reagent), followed by hydrolysis.[15] A general synthesis for this compound itself has been described in The Journal of Organic Chemistry.[2][16]

Experimental Protocol: General Synthesis via Nucleophilic Acyl Substitution

This protocol is a representative example based on methods for synthesizing similar aliphatic ketones.

-

Reagent Preparation : An appropriate n-butyl nucleophilic reagent, such as butyllithium (B86547) or butylmagnesium bromide, is prepared or obtained commercially in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Acyl Source : A suitable acyl source, such as valeryl chloride or valeric anhydride, is dissolved in an anhydrous ether solvent in a separate reaction vessel, also under an inert atmosphere.

-

Reaction : The reaction vessel containing the acyl source is cooled to a low temperature (typically -78 °C to 0 °C) to control the reaction rate. The n-butyl nucleophilic reagent is then added dropwise to the stirred solution.

-

Quenching : After the addition is complete, the reaction is stirred for a specified period to ensure completion. The reaction is then carefully quenched by the slow addition of an aqueous solution, such as saturated ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Extraction and Purification : The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Final Purification : The resulting crude product is purified, typically by fractional distillation, to yield pure this compound.

Chemical Reactivity

As a ketone, this compound exhibits reactivity typical of the carbonyl group. It readily undergoes nucleophilic addition reactions.[1] It is also utilized in alkylation reactions when facilitated by various metal-complex catalysts.[2][9][16]

Applications

This compound has several industrial and research applications. While not a direct therapeutic agent, its properties make it a useful molecule in various chemical contexts.

-

Flavoring Agent : It is identified as an odor-impact compound and is used as a food additive.[2][9][16]

-

Solvent : Due to its liquid state at room temperature and ability to dissolve other organic compounds, it serves as a solvent.[1]

-

Chemical Intermediate : It is a precursor in the synthesis of other, more complex organic compounds.[1]

While the broader class of ketones, such as indanones, are privileged structures in medicinal chemistry and form the basis of drugs like the Alzheimer's treatment Donepezil, this compound itself is not prominently featured in drug development pipelines.[17]

Biological Activity and Toxicology

Biological Context

This compound has been identified as a volatile component in plants such as Capillipedium parviflorum and Cymbopogon flexuosus.[4] Studies on aliphatic monoketones suggest they can exhibit anesthetic activity and may enhance the neurotoxicity of other ketones.[10] Some research has also pointed to the potential for ketones to possess anti-inflammatory and antimicrobial properties.[18]

Safety and Toxicology

From a safety perspective, this compound is classified as an irritant.

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Description | Source(s) |

| Hazard Statement | H319 | Causes serious eye irritation. | [4] |

| Precautionary | P264 | Wash hands thoroughly after handling. | [4] |

| Precautionary | P280 | Wear protective gloves/eye protection/face protection. | [4] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Precautionary | P337+P317 | If eye irritation persists: Get medical help. | [4] |

It is also flagged as a potential neurotoxin.[19] Due to its irritant nature, handling should be performed in well-ventilated areas using appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid contact with skin and eyes.[1][10]

References

- 1. CAS 4485-09-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 4485-09-0 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. This compound [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound, 4485-09-0 [thegoodscentscompany.com]

- 11. This compound(4485-09-0) 1H NMR spectrum [chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. ez.restek.com [ez.restek.com]

- 14. This compound [webbook.nist.gov]

- 15. EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]

- 16. This compound | 4485-09-0 [amp.chemicalbook.com]

- 17. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. This compound - Hazardous Agents | Haz-Map [haz-map.com]

An In-Depth Technical Guide to 4-Nonanone: Structure, Properties, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nonanone (also known as nonan-4-one or propyl amyl ketone) is a nine-carbon aliphatic ketone with the structural formula CH₃(CH₂)₄CO(CH₂)₂CH₃.[1][2] This colorless to light yellow liquid possesses a distinct fruity or sweet odor and is utilized in various industrial applications, including as a solvent and a flavoring agent.[3][4] While its primary applications have been in the chemical and food industries, emerging research into the biological activities of ketones suggests potential relevance for this compound in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the structural and physicochemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities, with a focus on its possible role as a modulator of ion channels.

Structural Formula and Chemical Identity

This compound is a dialkyl ketone with a carbonyl group located at the fourth carbon position of a nonane (B91170) chain.[3]

Key Identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Unit | Reference(s) |

| Physical State | Liquid | - | [1] |

| Appearance | Colorless to light yellow, clear liquid | - | [4][6] |

| Odor | Sweet, fruity | - | [3] |

| Boiling Point | 187.5 - 188.0 | °C | [1][4] |

| Melting Point | -18.52 (estimate) | °C | [4][7] |

| Density | 0.8257 | g/cm³ at 20°C | [4] |

| Refractive Index | 1.419 - 1.422 | at 20°C | [4] |

| Flash Point | 61.11 | °C | [8] |

| Water Solubility | 284.4 | mg/L at 25°C (estimate) | [4] |

| logP (Octanol/Water Partition Coefficient) | 2.936 (Crippen Calculated) | - | [9] |

Experimental Protocols

Synthesis of this compound via Oxidation of 4-Nonanol (B1584833)

A common and effective method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 4-nonanol.

Reaction:

Detailed Methodology (Example using Pyridinium Chlorochromate - PCC):

-

Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser is set up in a fume hood. The flask is charged with a solution of 4-nonanol in a suitable anhydrous solvent (e.g., dichloromethane).

-

Reagent Addition: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution. An excess of PCC is typically used to ensure complete conversion of the alcohol.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium byproducts. The filtrate is then washed successively with aqueous sodium bicarbonate solution and brine.

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified by fractional distillation or column chromatography.

Purification of this compound

3.2.1. Fractional Distillation:

Fractional distillation is a suitable method for purifying this compound, especially for larger quantities, by separating it from impurities with different boiling points.[10][11][12][13]

Protocol:

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a heating mantle, a distillation flask containing the crude this compound and boiling chips, a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.[10]

-

Heating: The distillation flask is gently heated. As the mixture boils, the vapor rises through the fractionating column.

-

Fraction Collection: The temperature at the top of the column is monitored. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 188°C) is collected in the receiving flask.[1]

-

Completion: Distillation is stopped when the temperature begins to drop or rise significantly, indicating that the desired product has been collected.

3.2.2. Column Chromatography:

For smaller scale purification or for removing impurities with similar boiling points, silica gel column chromatography is an effective method.[4][14][15][16]

Protocol:

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the eluting solvent and carefully loaded onto the top of the silica gel bed.

-

Elution: A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) is passed through the column.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the different alkyl protons.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon, typically in the range of 200-220 ppm.

-

IR Spectroscopy: The infrared spectrum exhibits a strong absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration of an aliphatic ketone.

-

Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry can be used for both qualitative and quantitative analysis of this compound, with a molecular ion peak corresponding to its molecular weight.

Potential Biological Activity and Signaling Pathways

While research specifically on this compound is limited, the broader class of ketones has been shown to possess biological activity, particularly affecting the central nervous system. There is growing evidence that ketones can act as signaling molecules and modulate the function of ion channels.

Anesthetic Properties and Ion Channel Modulation

Studies on other ketones, such as the ketone bodies beta-hydroxybutyric acid and acetone (B3395972), have demonstrated anesthetic properties.[1] These effects are believed to be mediated, at least in part, through the modulation of inhibitory neurotransmitter receptors, specifically GABA-A and glycine (B1666218) receptors.[1] It is plausible that medium-chain ketones like this compound could exhibit similar effects due to their structural similarities and lipophilicity, which would allow them to partition into neuronal membranes.

This proposed mechanism suggests that this compound could act as a positive allosteric modulator of GABA-A and glycine receptors, enhancing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane. This reduction in neuronal excitability would manifest as an anesthetic effect.

Applications in Research and Drug Development

The potential for this compound and other medium-chain ketones to modulate ion channels opens up avenues for research in several areas:

-

Anesthetics: Investigating the structure-activity relationship of aliphatic ketones could lead to the development of novel anesthetic agents with specific properties.

-

Neurological Disorders: Given the role of GABA-A and glycine receptors in various neurological conditions, including epilepsy and anxiety, modulators of these receptors are of significant interest.

-

Flavor and Fragrance Chemistry: A deeper understanding of the structure-odor relationship of ketones can aid in the design of new flavor and fragrance compounds.[17][18][19]

Conclusion

This compound is a well-characterized aliphatic ketone with established physicochemical properties. While its current applications are primarily industrial, the emerging understanding of the biological activities of ketones suggests that this compound and related compounds may have untapped potential in the fields of pharmacology and drug development. Further research into the specific interactions of this compound with biological targets, such as ion channels, is warranted to explore these possibilities. This guide provides a foundational resource for researchers and scientists interested in the further study and application of this compound.

References

- 1. Anesthetic properties of the ketone bodies beta-hydroxybutyric acid and acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Can Ketones help during Anesthesia? - KetoNutrition [ketonutrition.org]

- 4. web.uvic.ca [web.uvic.ca]

- 5. researchgate.net [researchgate.net]

- 6. Nutritional ketosis delays the onset of isoflurane induced anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Ketogenic effects of medium chain triglycerides containing formula and its correlation to breath acetone in healthy volunteers: a randomized, double-blinded, placebo-controlled, single dose-response study [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. 7 Science-Based Benefits of MCT Oil [healthline.com]

- 10. Purification [chem.rochester.edu]

- 11. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. How To [chem.rochester.edu]

- 13. Khan Academy [khanacademy.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. This compound, 4485-09-0 [thegoodscentscompany.com]

- 18. 2-nonanone, 821-55-6 [thegoodscentscompany.com]

- 19. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Nonanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Nonanone, a ketone with significant applications in various scientific and industrial fields. The document details its chemical identity, physical properties, synthesis protocols, key reactions, and safety information, tailored for a technical audience.

Chemical Identity and Nomenclature

This compound, a medium-chain ketone, is a colorless to light yellow liquid at room temperature.[1][2][3][4] It possesses a characteristic sweet or fruity odor.[1] The International Union of Pure and Applied Chemistry (IUPAC) designates its official name as nonan-4-one .[5][6][7][8] It is also commonly known by synonyms such as pentyl propyl ketone and propyl amyl ketone.[1][7][8][9]

Physicochemical Properties

The properties of this compound make it suitable for various applications, including its use as a solvent and a flavoring agent.[1] It is soluble in organic solvents like ethanol (B145695) and ether, with limited solubility in water.[1] Key quantitative data are summarized below.

| Property | Value | Unit |

| Molecular Weight | 142.24 | g/mol [1][6] |

| Boiling Point | 188.0 | °C (at 760 mmHg)[6] |

| Density | 0.816 - 0.827 | g/cm³ (at 20-25°C)[11][12] |

| Flash Point | 61.11 | °C[11] |

| Refractive Index | 1.416 - 1.422 | (at 20°C)[11] |

| LogP (Octanol/Water) | 2.936 | -[9] |

| Vapor Pressure | 0.553 | mmHg (at 25°C)[12] |

Synthesis and Experimental Protocols

This compound can be synthesized through various chemical pathways. A high-yield method involves the oxidation of a secondary alcohol precursor.

This protocol describes the synthesis of this compound from Propyl-pentyl-carbinol (nonan-4-ol) with a reported yield of 92%.

Reagents and Materials:

-

Propyl-pentyl-carbinol (Nonan-4-ol)

-

4,4'-bis-(dichloroiodo)-biphenyl

-

Tetraethylammonium (B1195904) bromide

-

Chloroform (B151607) (solvent)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Dissolve Propyl-pentyl-carbinol in chloroform within a round-bottom flask.

-

Add 4,4'-bis-(dichloroiodo)-biphenyl and tetraethylammonium bromide to the solution.

-

Stir the reaction mixture vigorously at 20°C.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography). The reaction is typically complete within 25 minutes.

-

Upon completion, quench the reaction and proceed with a standard aqueous workup.

-

Extract the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product via column chromatography to isolate pure this compound.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound via oxidation.

Chemical Reactivity and Applications

As a ketone, this compound's reactivity is centered on the carbonyl group. It readily undergoes nucleophilic addition reactions, a cornerstone of ketone chemistry.

Key Reactions:

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

-

Alkylation: this compound is utilized in alkylation reactions, often catalyzed by various metal complexes.[2][12][13]

Applications:

-

Flavoring Agent: It is recognized as an odor-impact compound and is used as a food additive in products like dairy, baked goods, and beverages.[2][11]

-

Solvent: Its properties as a medium-chain ketone make it a useful solvent in certain applications.[1]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds.[1]

Generalized Reaction Pathway

Caption: Nucleophilic addition reaction at the carbonyl group of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as causing serious eye irritation (H319).[4][6]

Handling Recommendations:

-

Handle only in well-ventilated areas.[1]

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, to prevent skin and eye contact.[1][11]

-

In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[3]

References

- 1. CAS 4485-09-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 4485-09-0 [amp.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. This compound | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound (CAS 4485-09-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound - Wikidata [wikidata.org]

- 11. This compound, 4485-09-0 [thegoodscentscompany.com]

- 12. This compound|4485-09-0|lookchem [lookchem.com]

- 13. This compound | 4485-09-0 [chemicalbook.com]

4-Nonanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Nonanone, a nine-carbon ketone with diverse applications in research and industry. This document consolidates its chemical identity, physical and chemical properties, and outlines general experimental protocols for its synthesis and analysis. Furthermore, it explores the broader context of ketone signaling pathways, offering a foundational understanding for researchers in drug development and related scientific fields.

Chemical Identity: Synonyms and Trade Names

This compound is a well-characterized chemical compound with the CAS number 4485-09-0.[1] It is systematically named Nonan-4-one according to IUPAC nomenclature.[1][2] In commercial and research contexts, it is frequently referred to by several synonyms. While distinct trade names are not prevalent, it is commonly marketed under its chemical name or primary synonyms by various chemical suppliers.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | Nonan-4-one[1][2] |

| CAS Number | 4485-09-0[1] |

| Synonyms | Pentyl propyl ketone[1][2], Propyl amyl ketone[1][2], n-Pentyl n-propyl ketone[1][3], N-Amyl N-propylketone[3] |

| Commercial Names | AldrichCPR (Sigma-Aldrich)[4], this compound (TCI Chemical)[5] |

Quantitative Data: Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and analysis. These properties have been determined through various experimental and computational methods.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Odor | Fruity, sweet | |

| Density | 0.819 g/cm³ at 20 °C | [5][7] |

| Boiling Point | 187-190 °C at 760 mmHg | [6][7] |

| Melting Point | -18.52 °C (estimate) | [5][6] |

| Flash Point | 61.4 °C (142.5 °F) | [6][8] |

| Solubility in Water | 284.4 mg/L at 25 °C (estimated) | |

| Refractive Index | 1.419 - 1.422 at 20 °C | [5][6] |

| LogP (Octanol-Water Partition Coefficient) | 2.8 - 3.015 (estimated) | [1][9] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and analysis of this compound. These protocols are based on established organic chemistry principles and may require optimization for specific laboratory conditions and scales.

Synthesis of this compound

Several synthetic routes can be employed to produce this compound. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

A common and efficient method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nonanol (B1584833) in a suitable organic solvent such as dichloromethane (B109758) or acetone.

-

Oxidant Addition: Slowly add an oxidizing agent to the solution. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), Jones reagent (chromium trioxide in sulfuric acid and acetone), or Swern oxidation reagents (oxalyl chloride, dimethyl sulfoxide, and a hindered base). The reaction temperature should be carefully controlled, often by using an ice bath.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., isopropyl alcohol for Jones reagent). Dilute the reaction mixture with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter. Remove the solvent under reduced pressure. The crude this compound can be purified by distillation or column chromatography on silica (B1680970) gel.

The reaction of a Grignard reagent with a nitrile followed by hydrolysis provides a versatile route to ketones. For the synthesis of this compound, one could use propylmagnesium bromide and hexanenitrile (B147006) or pentylmagnesium bromide and butyronitrile.

Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of the appropriate alkyl halide (e.g., 1-bromopropane) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise. A crystal of iodine can be added to initiate the reaction. The reaction is exothermic and should be controlled with an ice bath.

-

Reaction with Nitrile: Once the Grignard reagent has formed, cool the solution in an ice bath. Slowly add a solution of the corresponding nitrile (e.g., hexanenitrile) in the same anhydrous solvent.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature until the nitrile is consumed, as monitored by TLC or GC. Carefully quench the reaction by slow addition of an acidic aqueous solution (e.g., 1 M HCl) while cooling in an ice bath.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the resulting this compound by distillation or column chromatography.

While not the most direct route for an aliphatic ketone like this compound, the principles of Friedel-Crafts acylation are fundamental in ketone synthesis. This reaction involves the acylation of an aromatic ring, but related reactions can be used for aliphatic systems. A more relevant analogous reaction for aliphatic ketones is the reaction of an acyl chloride with an organocadmium or organocuprate reagent.

Analysis of this compound

Standard analytical techniques are used to confirm the identity and purity of this compound.

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as hexane (B92381) or dichloromethane. If analyzing a complex matrix (e.g., a food sample), an extraction step (e.g., solid-phase microextraction or liquid-liquid extraction) may be necessary.[10]

-

GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

-

Injection: Use a split/splitless injector. The injection volume is typically 1 µL.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to ensure good separation.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer can be used.

-

Scan Range: Scan a mass range that includes the molecular ion of this compound (m/z 142.24) and its expected fragments (e.g., m/z 43, 57, 71, 85, 99).

-

-

Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference spectrum from a library (e.g., NIST).

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Expected Signals:

-

Two triplets corresponding to the two terminal methyl groups (CH₃).

-

Multiple multiplets for the methylene (B1212753) groups (CH₂).

-

Two triplets for the methylene groups adjacent to the carbonyl group (α-protons), which will be deshielded.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum, often with proton decoupling.

-

Expected Signals:

-

A signal for the carbonyl carbon (C=O) at a characteristic downfield shift (around 210 ppm).

-

Signals for each of the unique methylene and methyl carbons in the aliphatic chains.

-

-

-

Data Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the structure of this compound.

Signaling Pathways and Biological Relevance

While specific signaling pathways directly involving this compound are not extensively documented in the literature, ketones, in general, are recognized for their roles as signaling molecules in various biological contexts.

Ketones as Signaling Molecules

Ketone bodies such as β-hydroxybutyrate and acetoacetate (B1235776) are well-known for their roles in cellular metabolism, but they also function as signaling molecules. They can act as inhibitors of histone deacetylases (HDACs), thereby influencing gene expression. They can also interact with cell surface G-protein coupled receptors.

Insect Pheromone Signaling

Several ketones, including this compound, have been identified as components of insect pheromones. In this context, this compound would act as a ligand for specific olfactory receptors (ORs) in the insect's antennae. The binding of the pheromone to its receptor initiates a signal transduction cascade, typically involving G-proteins, which leads to the opening of ion channels and the generation of an action potential in the olfactory receptor neuron. This signal is then transmitted to the brain, leading to a behavioral response, such as mating or aggregation.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

Caption: Synthetic routes to this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound(4485-09-0) 1H NMR [m.chemicalbook.com]

- 10. pfigueiredo.org [pfigueiredo.org]

Spectroscopic Data of 4-Nonanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-nonanone (CAS No. 4485-09-0), a nine-carbon aliphatic ketone. The information presented herein is intended to support research, development, and quality control activities where the identification and characterization of this molecule are critical. This document summarizes key spectroscopic data in a structured format, outlines detailed experimental protocols, and provides visual representations of analytical workflows and molecular fragmentation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Infrared (IR) spectroscopy for this compound.

Table 1: Mass Spectrometry Data (Electron Ionization)

The mass spectrum of this compound is characterized by fragmentation patterns typical of aliphatic ketones, primarily through alpha cleavage.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 43 | 100 | [CH₃CH₂CO]⁺ |

| 71 | 58 | [CH₃(CH₂)₃CO]⁺ |

| 99 | 44 | [M - C₃H₇]⁺ |

| 58 | 43 | McLafferty rearrangement product |

| 86 | 24 | [M - C₄H₈]⁺ |

| 142 | < 5 | Molecular Ion [M]⁺ |

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[1][2]

Table 2: ¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum shows distinct signals for each of the unique carbon environments in the this compound molecule. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).[3][4]

| Carbon Atom Assignment | Chemical Shift (δ, ppm) |

| C=O (C4) | ~211 |

| -CH₂-CO- (C3, C5) | ~42 |

| -CH₂- (C2, C6) | ~26-31 |

| -CH₂- (C7) | ~22 |

| -CH₃ (C1, C9) | ~14 |

| -CH₂- (C8) | ~31 |

Table 3: ¹H-NMR Spectroscopic Data

The ¹H-NMR spectrum provides information on the proton environments within this compound. Spectra are commonly recorded in deuterated chloroform (CDCl₃) at 90 MHz.[4][5]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-CO- (H3, H5) | ~2.4 | Triplet | 4H |

| -CH₂- (H2, H6) | ~1.5-1.6 | Multiplet | 4H |

| -CH₂- (H7, H8) | ~1.2-1.4 | Multiplet | 4H |

| -CH₃ (H1, H9) | ~0.9 | Triplet | 6H |

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is typically obtained from a liquid film.[4][6] The most prominent absorption band corresponds to the carbonyl group stretching vibration.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960-2870 | C-H stretch | Alkane (-CH₃, -CH₂) |

| ~1715 | C=O stretch | Ketone |

| ~1465 | C-H bend | Alkane (-CH₂) |

| ~1375 | C-H bend | Alkane (-CH₃) |

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : For a neat sample of this compound, dilute with a volatile solvent such as dichloromethane (B109758) or hexane (B92381) to an appropriate concentration (e.g., 100 ppm).

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Column : A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Scan Range : m/z 40-400.

-

-

Data Analysis : The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak is then extracted and analyzed for its fragmentation pattern.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve approximately 5-25 mg of this compound for ¹H-NMR, or 50-100 mg for ¹³C-NMR, in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[9]

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.[10]

-

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition :

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H-NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C-NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Liquid Film) :

-

Place a small drop of neat this compound onto one polished face of a salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top and gently press to form a thin, uniform liquid film between the plates.[11]

-

-

Instrumentation : A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition :

-

Perform a background scan of the empty spectrometer.

-

Place the prepared salt plates in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[12]

-

-

Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample scan against the background scan.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(4485-09-0) 13C NMR spectrum [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound(4485-09-0) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(4485-09-0) IR Spectrum [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. eng.uc.edu [eng.uc.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the NMR Spectrum Analysis of 4-Nonanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-nonanone, a nine-carbon aliphatic ketone. Understanding the NMR characteristics of such molecules is fundamental in organic chemistry, enabling structure elucidation, purity assessment, and the study of molecular dynamics. This document details the experimental protocols for acquiring ¹H and ¹³C NMR spectra and presents a thorough interpretation of the spectral data, supported by clear data tables and logical diagrams.

Introduction

This compound (C₉H₁₈O) is a simple, acyclic ketone with the carbonyl group located at the C4 position. Its structure presents several distinct proton and carbon environments, making it an excellent model for illustrating the principles of NMR spectroscopy. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a detailed assignment of all signals and an explanation of the observed chemical shifts, multiplicities, and coupling constants.

Data Presentation

The quantitative data extracted from the ¹H and ¹³C NMR spectra of this compound are summarized in the tables below. These tables provide a clear and concise overview of the key spectral parameters.

¹H NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1, H-9 (CH₃) | 0.89 | Triplet (t) | 7.3 | 6H |

| H-2, H-8 (CH₂) | 1.29 | Sextet | 7.4 | 4H |

| H-7 (CH₂) | 1.52 | Quintet | 7.5 | 2H |

| H-3, H-5 (CH₂) | 2.38 | Triplet (t) | 7.4 | 4H |

Solvent: CDCl₃, Frequency: 90 MHz

¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1, C-9 | 13.9 |

| C-2, C-8 | 22.4 |

| C-7 | 26.1 |

| C-3 | 31.5 |

| C-5 | 42.8 |

| C-6 | 17.8 |

| C-4 (C=O) | 211.8 |

Solvent: CDCl₃

Experimental Protocols

The following section outlines the detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra of liquid samples like this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Use a deuterated solvent to minimize solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in the ¹H spectrum and CDCl₃ at 77.16 ppm in the ¹³C spectrum).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Homogenization: After adding the solution to the NMR tube, cap it and gently invert it several times to ensure a homogeneous solution.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl₃).

-

Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally sufficient.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Spectral Width (SW): A spectral width of 10-12 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Number of Scans (NS): A significantly larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

-

Relaxation Delay (D1): A 2-second delay is a reasonable starting point.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Spectral Width (SW): A spectral width of around 220-240 ppm is standard for ¹³C NMR.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the chemical structure of this compound and the logical workflow of its NMR spectrum analysis.

An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-Nonanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-nonanone (C₉H₁₈O), a saturated aliphatic ketone.[1][2] The document details the theoretical principles behind the observed absorption bands, presents a quantitative summary of spectral data, and outlines a standard experimental protocol for obtaining the spectrum.

Principles of Infrared Spectroscopy

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending modes, correspond to the energy of the absorbed radiation.[3] The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), creating a unique "fingerprint" for the molecule. The carbonyl group (C=O) of a ketone provides a particularly strong and easily identifiable absorption band due to the significant change in dipole moment during its stretching vibration.[4][5]

Analysis of the this compound IR Spectrum

The structure of this compound contains three main types of bonds that give rise to characteristic IR absorption bands: the carbonyl (C=O) group, carbon-hydrogen (C-H) bonds in its alkyl chains, and carbon-carbon (C-C) single bonds.

-

C=O (Carbonyl) Stretch: The most prominent feature in the spectrum of this compound is the carbonyl stretching vibration. For saturated aliphatic ketones, this results in a strong, sharp absorption band typically appearing around 1715 cm⁻¹.[6][7] This intense peak is a definitive indicator of a ketone functional group.[8]

-

C-H (Alkane) Stretch: The spectrum exhibits strong absorptions in the region of 3000-2840 cm⁻¹ due to the stretching vibrations of C-H bonds in the molecule's propyl and butyl chains.[9][10] As this compound is a saturated compound, all C-H stretching bands appear below 3000 cm⁻¹.[11]

-

C-H (Alkane) Bending: Vibrations from the bending of C-H bonds are also present. Methylene (-CH₂-) groups produce a characteristic "scissoring" absorption in the 1470-1450 cm⁻¹ range.[3][12] Methyl (-CH₃) groups give rise to a bending absorption between 1380-1370 cm⁻¹.[3][10]

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorptions, including C-C stretching and various bending vibrations, that are unique to the molecule.[10] While difficult to interpret fully, the C-C-C stretch of the ketone group can be found between 1230-1100 cm⁻¹.[5]

Quantitative Spectral Data

The expected IR absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2960 - 2850 | Strong | C-H Stretch (Alkane) |

| 1715 (± 10) | Strong | C=O Stretch (Saturated Ketone) |

| 1470 - 1450 | Medium | -CH₂- Bend (Scissoring) |

| 1380 - 1370 | Medium | -CH₃- Bend (Rocking) |

| 1230 - 1100 | Medium | C-C-C Stretch (Ketone) |

Table 1: Summary of characteristic infrared absorption bands for this compound. Data compiled from multiple sources.[3][5][6][7][10]

Experimental Protocol: Obtaining the IR Spectrum

This protocol describes a generalized method for acquiring the IR spectrum of a neat liquid sample like this compound using a Fourier-Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

FTIR Spectrometer with ATR accessory

-

Sample of this compound

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the crystal to air dry completely.

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal in place, initiate a background scan using the instrument's software.

-

This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument will pass an infrared beam through the ATR crystal, where it will interact with the sample before reaching the detector.

-

The software will automatically perform a Fourier transform on the resulting interferogram to generate the infrared spectrum.

-

-

Data Analysis:

-

The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber.

-

Identify the key absorption bands and compare their wavenumbers to the expected values for a saturated ketone to confirm the identity and purity of the sample.

-

-

Post-Analysis Cleanup:

-

Carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Confirm the crystal is clean by running another scan and ensuring no sample peaks are present.

-

Workflow and Data Interpretation Visualization

The logical flow from sample preparation to final analysis in IR spectroscopy is illustrated below.

This diagram outlines the sequential process for analyzing a liquid sample using FTIR spectroscopy, from initial preparation and data acquisition to the final structural interpretation based on the resulting spectrum.

References

- 1. CAS 4485-09-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkane IR Spectrum Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 4. The C=O Stretch [sites.science.oregonstate.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Nonanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation of 4-nonanone (C₉H₁₈O). This document details the primary fragmentation pathways, presents quantitative data from spectral analysis, and outlines the typical experimental protocols for such analyses. The information herein is intended to aid researchers in the identification and characterization of this and similar aliphatic ketones.

Introduction to the Mass Spectrometry of Ketones